![molecular formula C14H26O B14502373 1-[4-(4-Methylpentyl)cyclohexyl]ethanone CAS No. 64604-77-9](/img/structure/B14502373.png)
1-[4-(4-Methylpentyl)cyclohexyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methylpentyl)cyclohexyl]ethanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 4-methylpentyl group and an ethanone group. It is a derivative of cyclohexane and has unique chemical properties due to its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylpentyl)cyclohexyl]ethanone typically involves the alkylation of cyclohexanone with 4-methylpentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
1-[4-(4-Methylpentyl)cyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
科学研究应用
1-[4-(4-Methylpentyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-[4-(4-Methylpentyl)cyclohexyl]ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
1-[4-(4-Methylpentyl)cyclohexyl]ethanone can be compared with other cyclohexyl derivatives such as:
Cyclohexyl methyl ketone: Similar structure but lacks the 4-methylpentyl group.
Cyclohexyl ethyl ketone: Similar structure with an ethyl group instead of the 4-methylpentyl group.
Cyclohexyl propyl ketone: Similar structure with a propyl group instead of the 4-methylpentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
64604-77-9 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC 名称 |
1-[4-(4-methylpentyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C14H26O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)15/h11,13-14H,4-10H2,1-3H3 |
InChI 键 |
CJLUBNOVIWCYAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC1CCC(CC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
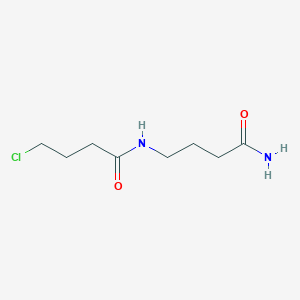


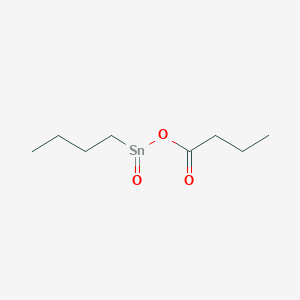

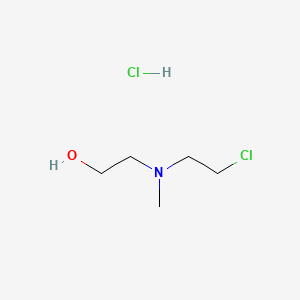
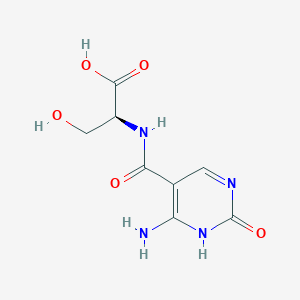

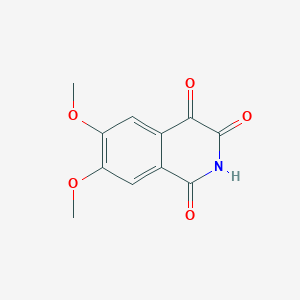
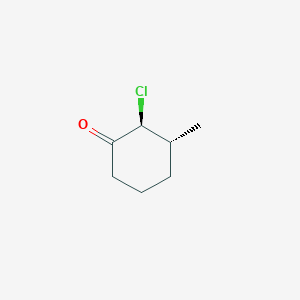
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
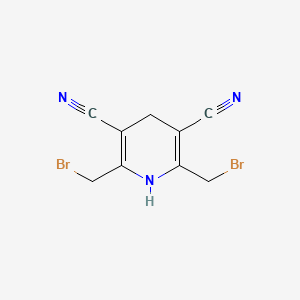
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)
